

Pitolisant safety profile common adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pitolisant

CAS No.: 362665-56-3

Cat. No.: S635256

[Get Quote](#)

Common Adverse Reactions in Clinical Trials

Adverse Reaction	Adults (≥18 years)	Children (≥6 years)	Notes
Insomnia	6% [1]	7% [1]	More than twice the rate of placebo in adults [1]
Nausea	6% [1]	-	More than twice the rate of placebo in adults [1]
Anxiety	5% [1]	-	More than twice the rate of placebo in adults [1]
Headache	-	19% [1]	Most common reaction in pediatric patients [1]
Irritability	≥2% [1]	-	Similar profile seen in pediatric trials [1]
Abdominal Pain	≥2% [1]	-	-

Other adverse reactions reported in ≥2% of adults and more frequently than placebo include increased heart rate, hallucinations, irritability, sleep disturbance, decreased appetite, cataplexy, dry mouth, and rash [1]. The overall adverse reaction profile in pediatric patients is similar to that in adults [1].

Serious Safety Considerations & Monitoring

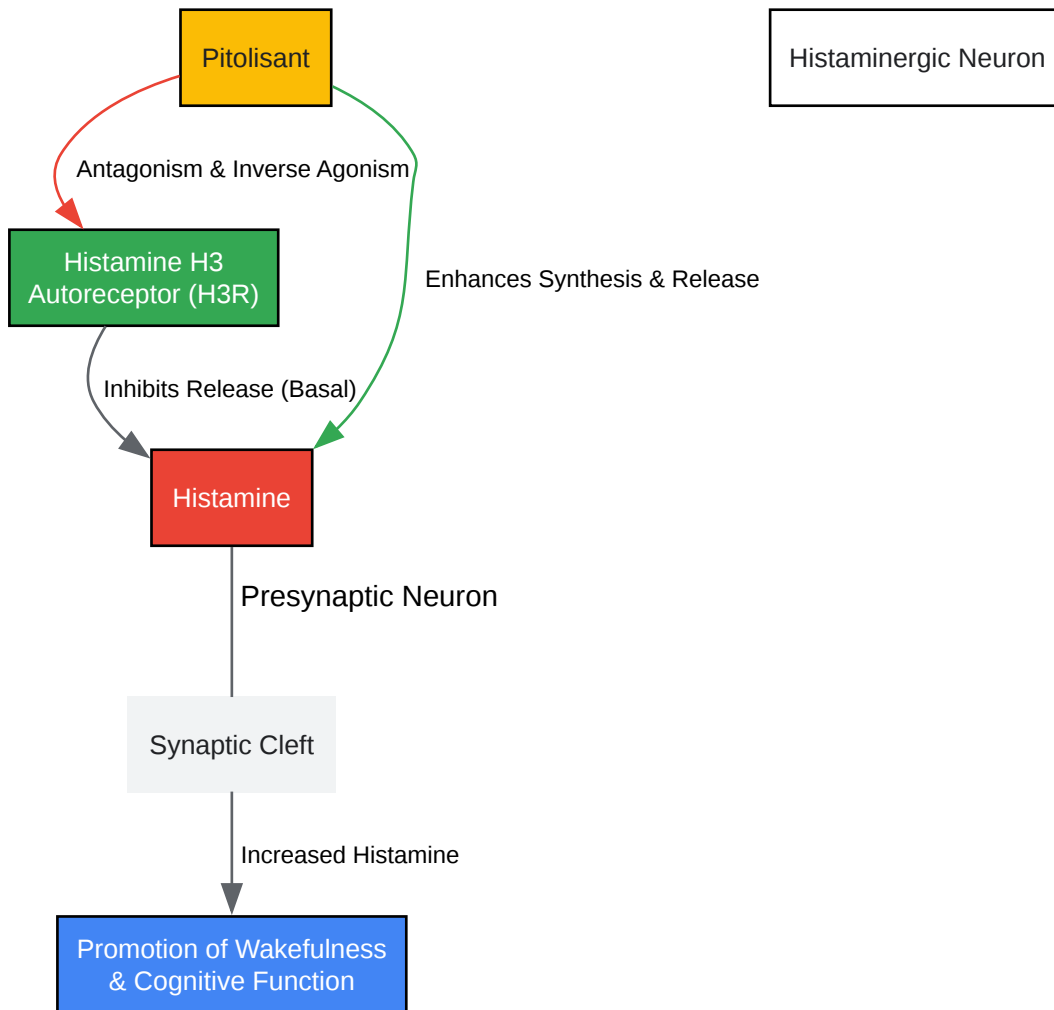
Beyond common side effects, several serious safety considerations require attention.

- **QTc Prolongation:** **Pitolisant** causes a dose-dependent prolongation of the QT interval [1]. Avoid concomitant use with other drugs that prolong the QT interval. Use with caution in patients with risk factors for prolonged QT, such as known arrhythmias or significant bradycardia [2] [3]. Monitor patients with hepatic or renal impairment for increased QTc [1].
- **Hepatic and Renal Impairment:** Dosage adjustment is required in patients with **moderate hepatic impairment** and **moderate or severe renal impairment** [1]. **Pitolisant** is **contraindicated in patients with severe hepatic impairment** and not recommended in patients with **end-stage renal disease (ESRD)** [1] [2].
- **Drug Interactions:** **Pitolisant** is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 [4] [5].
 - **Strong CYP2D6 Inhibitors** (e.g., bupropion, paroxetine) increase **pitolisant** exposure. The maximum daily dose should not exceed 17.8 mg when co-administered [5].
 - **CYP3A4 Inducers** (e.g., carbamazepine, rifampin) may decrease **pitolisant** exposure, potentially requiring a dose adjustment up to the maximum of 35.6 mg [5].
 - **Hormonal Contraceptives:** **Pitolisant** can reduce the effectiveness of estrogen-containing birth control. Patients should use an alternative non-hormonal method of contraception during treatment and for at least 21 days after discontinuation [2] [3].

Mechanism of Action and Safety Profile

The safety and efficacy of **pitolisant** are directly linked to its unique mechanism of action, which is distinct from traditional stimulants. The diagram below illustrates its primary signaling pathway.

Pitolisant H3 Receptor Antagonism Signaling Pathway



[Click to download full resolution via product page](#)

Pitolisant enhances wakefulness by blocking H3 autoreceptors, increasing histamine release into the synaptic cleft. This targeted mechanism may explain its lower abuse potential compared to stimulants [5].

Clinical Management and Clinical Insights

For researchers and clinicians, the following practical aspects are key:

- **Dosage and Titration:** **Pitolisant** requires a gradual dose titration over 3-5 weeks to improve tolerability [2]. The recommended adult maintenance dose is between 17.8 mg and 35.6 mg once daily upon waking [1] [5].

- **Long-Term Tolerability:** A real-world, long-term post-authorization safety study in Europe supports the long-term tolerability of **pitolisant**. In this study, which had a mean follow-up of 42.6 months, the drug was generally well-tolerated, with safety reasons accounting for 14.3% of discontinuations [6].
- **Hepatotoxicity Profile:** According to the NIH LiverTox database, **pitolisant** is an "unlikely" cause of clinically apparent liver injury (Likelihood score: E) [4]. While it undergoes hepatic metabolism, pre- and post-marketing trials have not shown a significant association with serum enzyme elevations or idiosyncratic acute liver injury [4].

The established safety profile of **pitolisant** has also encouraged its investigation for conditions beyond narcolepsy, such as excessive daytime sleepiness in Prader-Willi syndrome, where its safety profile appears consistent with that seen in narcolepsy studies [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety Profile | WAKIX® (pitolisant) HCP site [wakixhcp.com]
2. Pitolisant (oral route) - Side effects & dosage [mayoclinic.org]
3. Pitolisant Uses, Side Effects & Warnings [drugs.com]
4. Pitolisant - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
5. Pitolisant and Other Histamine-3 Receptor Antagonists—An ... [pmc.ncbi.nlm.nih.gov]
6. Interim analysis of a post-authorization safety study ... [sciencedirect.com]
7. A proof-of-concept study of pitolisant for excessive daytime ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pitolisant safety profile common adverse effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b635256#pitolisant-safety-profile-common-adverse-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com